

Quantum chemical calculations for "Benzothiazol-2-ylmethyl-methyl-amine"

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Compound of Interest

Compound Name: **Benzothiazol-2-ylmethyl-methyl-amine**

Cat. No.: **B106137**

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An In-Depth Technical Guide to the Quantum Chemical and Experimental Analysis of
Benzothiazol-2-ylmethyl-methyl-amine

This technical guide provides a comprehensive theoretical and experimental framework for the study of "**Benzothiazol-2-ylmethyl-methyl-amine**," a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, characterization, and in-silico quantum chemical analysis.

Proposed Synthesis and Experimental Protocols

As no direct synthesis for **Benzothiazol-2-ylmethyl-methyl-amine** is readily available in the surveyed literature, a plausible synthetic route is proposed based on established methods for analogous 2-substituted benzothiazoles. The most common approach involves the nucleophilic substitution of a leaving group at the 2-methyl position of the benzothiazole core.^{[2][3]}

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-aminothiophenol, which is first converted to 2-chloromethyl-benzothiazole. This intermediate is then reacted with methylamine to yield the target compound, **Benzothiazol-2-ylmethyl-methyl-amine**.

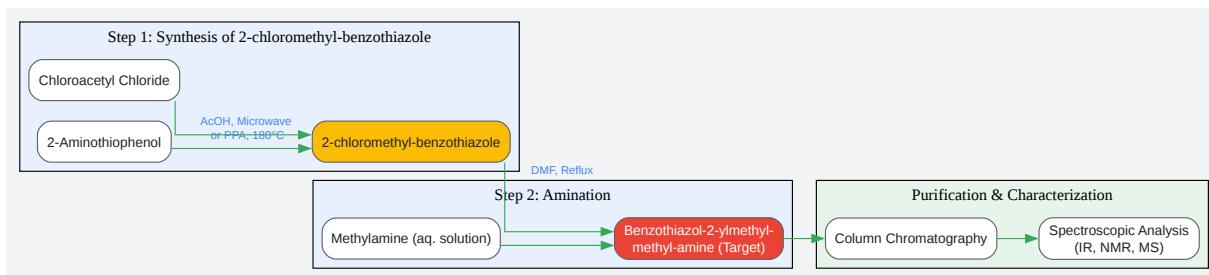
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Figure 1: Proposed synthetic workflow for **Benzothiazol-2-ylmethyl-methyl-amine**.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-benzothiazole (Intermediate)

This procedure is adapted from methods utilizing chloroacetic acid or its derivatives with 2-aminothiophenol.[4][5]

- To a solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.
- After the addition is complete, irradiate the reaction mixture in a microwave synthesizer at 120 °C for 10-15 minutes.[4]
- Alternatively, the condensation can be performed by heating the reactants with polyphosphoric acid (PPA) at 180 °C for 8 hours.[5]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture and pour it into ice-cold water.

- Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the solid, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization from ethanol to obtain 2-chloromethyl-benzothiazole.

Protocol 2: Synthesis of **Benzothiazol-2-ylmethyl-methyl-amine** (Target Compound)

This protocol is based on the reaction of 2-chloroacetamido benzothiazoles with various amines.^[3]

- Dissolve 2-chloromethyl-benzothiazole (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).
- Add an aqueous solution of methylamine (2.0 eq) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
- After completion, cool the reaction mixture and pour it into cold water.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Protocol 3: Spectroscopic Characterization

- Infrared (IR) Spectroscopy: Record the FT-IR spectrum of the purified compound using KBr pellets. Characteristic peaks are expected for N-H stretching (around 3300-3400 cm^{-1}), aromatic C-H stretching (3000-3100 cm^{-1}), aliphatic C-H stretching (2800-3000 cm^{-1}), C=N stretching (1600-1630 cm^{-1}), and C-S stretching (600-700 cm^{-1}).^{[6][7]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

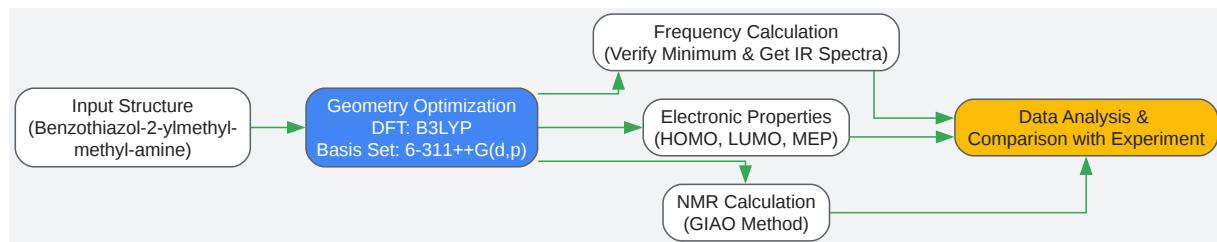
- Record the ^1H NMR spectrum. Expect signals for the aromatic protons of the benzothiazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-CH₂-) protons, and a signal for the methyl (-CH₃) protons.[8]
- Record the ^{13}C NMR spectrum. Expect distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon.[9][10]
- Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules.[11] The following protocol outlines a standard computational approach for "Benzothiazol-2-ylmethyl-methyl-amine".

Computational Methodology

The calculations should be performed using a quantum chemistry software package like Gaussian. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[12] For an accurate description, especially of systems containing heteroatoms, a basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[13][14]



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Figure 2: Workflow for quantum chemical calculations.

Protocol 4: Computational Details

- **Structure Optimization:** The initial molecular structure is built and optimized without constraints. The optimization should be performed at the B3LYP/6-311++G(d,p) level of theory.
- **Frequency Analysis:** A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results provide theoretical IR spectra.[\[11\]](#)
- **Electronic Properties:** The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.
- **NMR Simulation:** The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations, based on published data for similar benzothiazole derivatives.

Data Presentation

Table 1: Predicted Geometric Parameters for **Benzothiazol-2-ylmethyl-methyl-amine**
(Estimated values based on similar structures[\[15\]](#)[\[16\]](#))

Parameter	Atom(s) Involved	Predicted Value
Bond Length (Å)	C=N (thiazole)	~1.37 Å
	C-S (thiazole)	~1.76 Å
	C-N (amine)	~1.46 Å
	C-C (methylene)	~1.52 Å
Bond Angle (°)	C-S-C (thiazole)	~89°
	S-C-N (thiazole)	~115°
	C-C-N (amine)	~112°

| Dihedral Angle (°) | C(ring)-C(methylene)-N-C(methyl) | ~170-180° |

Table 2: Predicted Major Vibrational Frequencies (IR) (Estimated values based on similar structures[6][11][17])

Frequency (cm ⁻¹)	Assignment	Intensity
~3350	N-H Stretch	Medium
~3080	Aromatic C-H Stretch	Medium
~2950	Aliphatic C-H Stretch	Medium
~1615	C=N Stretch (thiazole ring)	Strong
~1570	Aromatic C=C Stretch	Strong
~1450	CH ₂ /CH ₃ Bending	Medium

| ~690 | C-S Stretch | Medium |

Table 3: Predicted Electronic Properties

Parameter	Predicted Value	Significance
HOMO Energy	~ -6.0 eV	Electron-donating ability
LUMO Energy	~ -1.5 eV	Electron-accepting ability

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, stability |

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ in ppm) (Estimated values relative to TMS, based on similar structures[8][9][18][19])

^1H NMR	Assignment	Predicted Shift (ppm)
Aromatic	H4, H5, H6, H7	7.20 - 8.10
Methylene	-CH ₂ -	~4.0 - 4.5
Methyl	-CH ₃	~2.4 - 2.6
Amine	-NH-	~1.5 - 2.5 (broad)
^{13}C NMR	Assignment	Predicted Shift (ppm)
Aromatic	C2 (C=N)	~165 - 170
Aromatic	C3a, C7a (bridgehead)	~135, ~152
Aromatic	C4, C5, C6, C7	~120 - 128
Methylene	-CH ₂ -	~50 - 55

| Methyl | -CH₃ | ~30 - 35 |

This comprehensive guide provides a robust framework for the synthesis and detailed computational analysis of **Benzothiazol-2-ylmethyl-methyl-amine**. By integrating experimental protocols with quantum chemical calculations, researchers can gain deep insights into the molecule's properties, paving the way for its potential applications in drug discovery and materials science.

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